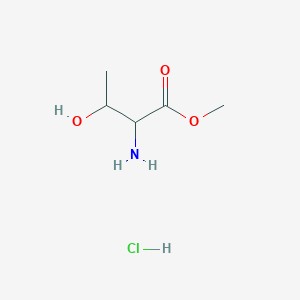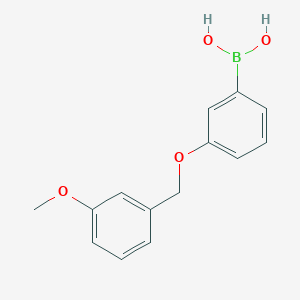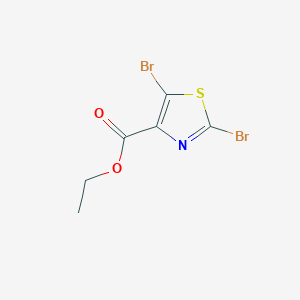![molecular formula C14H23CaN3NaO11+ B1591550 カルシウム;トリナトリウム;ビス[2-[ビス(カルボキシメチル)アミノ]エチル]アミノ]酢酸;水和物 CAS No. 207226-35-5](/img/structure/B1591550.png)
カルシウム;トリナトリウム;ビス[2-[ビス(カルボキシメチル)アミノ]エチル]アミノ]酢酸;水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate is a useful research compound. Its molecular formula is C14H23CaN3NaO11+ and its molecular weight is 472.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重金属毒性軽減
CANA3-DTPAは、関連する化合物DTPAと同様に、重金属に結合してその毒性を低下させることができます。 この用途は、水や土壌の重金属汚染の処理に利用できる環境修復において重要であり、生態系と人間の健康にとって安全なものになります .
放射性物質の取り扱い
CANA3-DTPAのキレート特性は、核医学および放射性廃棄物管理において有用です。 放射性同位体と安定な錯体を形成し、安全な輸送と廃棄を支援します .
工業用洗浄剤
工業用および家庭用洗浄剤において、CANA3-DTPAは、水に含まれる金属イオンをキレート剤として結合させることができます。金属イオンは、洗剤と不溶性塩を形成することにより、洗浄プロセスを妨げる可能性があります .
作用機序
Target of Action
The primary targets of Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate, also known as CANA3-DTPA, are heavy metal ions, including cadmium, beryllium, and actinides such as plutonium and americium . These heavy metals are known to cause toxicity in biological systems.
Mode of Action
CANA3-DTPA acts by forming highly stable complexes with these heavy metal ions . The compound achieves its therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes . These complexes are then excreted from the body, reducing the burden of the heavy metals .
Biochemical Pathways
The biochemical pathways affected by CANA3-DTPA primarily involve the sequestration and elimination of heavy metals. By binding to heavy metals, CANA3-DTPA prevents these metals from interacting with biological molecules and disrupting essential cellular processes . The downstream effects include a reduction in heavy metal toxicity and associated health risks .
Pharmacokinetics
The pharmacokinetics of CANA3-DTPA involve its distribution and elimination from the body. The compound is administered intravenously and is distributed throughout the body, where it can bind to heavy metals . It is then eliminated from the body through the kidneys . The pharmacokinetic properties of CANA3-DTPA contribute to its bioavailability and its effectiveness in reducing heavy metal toxicity .
Result of Action
The result of the action of CANA3-DTPA is the reduction of heavy metal toxicity in the body. By forming stable complexes with heavy metals, CANA3-DTPA prevents these metals from causing cellular damage . This leads to a decrease in the symptoms and health risks associated with heavy metal toxicity .
Action Environment
The action of CANA3-DTPA can be influenced by environmental factors. For example, the presence of other ions in the body can affect the ability of CANA3-DTPA to form complexes with heavy metals . Additionally, the pH of the environment can influence the stability of the complexes formed . Understanding these environmental factors is important for optimizing the use of CANA3-DTPA in treating heavy metal toxicity .
特性
CAS番号 |
207226-35-5 |
|---|---|
分子式 |
C14H23CaN3NaO11+ |
分子量 |
472.41 g/mol |
IUPAC名 |
calcium;sodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C14H23N3O10.Ca.Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;1H2/q;+2;+1;/p-2 |
InChIキー |
QAKNVQWSPRJMPI-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Ca+2] |
正規SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Ca+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


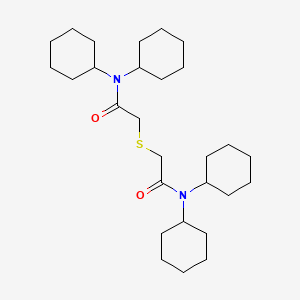
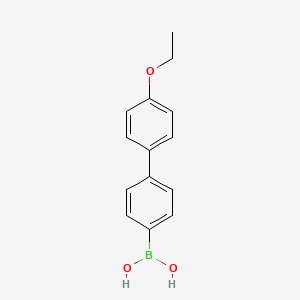
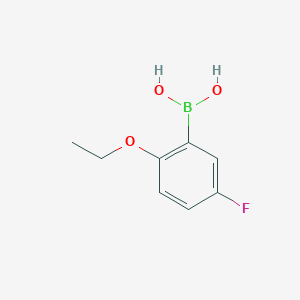
![4-Methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B1591471.png)
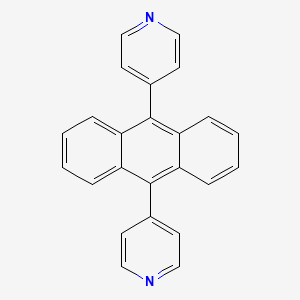
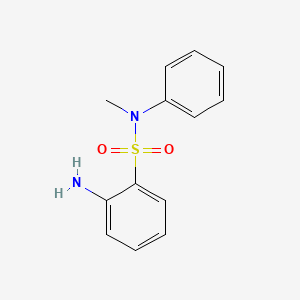
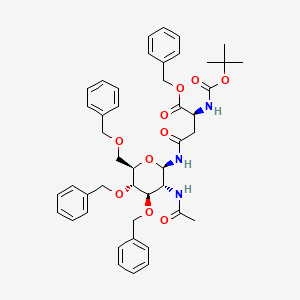
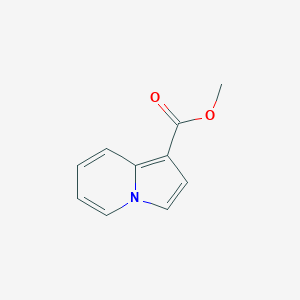
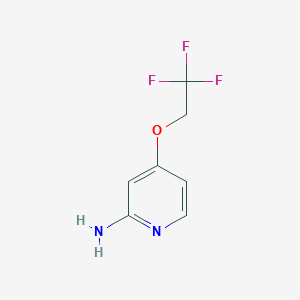
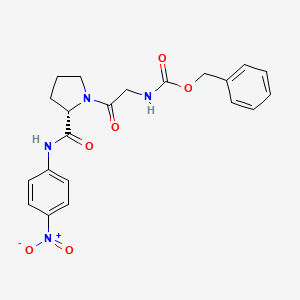
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
